
Norsecurinine
Overview
Description
Norsecurinine is a pyrrolidine-based alkaloid belonging to the Securinega family, first isolated from Flueggea suffruticosa, a plant widely distributed across the Korean peninsula . Structurally, it features a five-membered pyrrolidine core (A-ring) fused to a bicyclic framework (B/C-rings), distinguishing it from its precursor, securinine, which contains a six-membered piperidine core . This compound serves as the monomeric unit for higher-order Securinega alkaloids, such as fluevirosinines and flueggenines, which exhibit anticancer and microtubule-inhibiting properties . Recent advances in molecular editing strategies, particularly oxidative ring contraction, have enabled efficient semisynthesis of this compound from securinine, leveraging the abundant natural source of securinine in F. suffruticosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsecurinine can be synthesized through a molecular editing strategy that involves the transformation of securinine into this compound. This process includes a single-atom deletion strategy that enables the late-stage conversion of securinane to norsecurinane alkaloids. The key steps involve the transformation of the piperidine-based securinine into the pyrrolidine-based this compound .
Industrial Production Methods: The industrial production of this compound primarily relies on the extraction of securinine from the plant Flueggea suffruticosa, followed by its chemical transformation into this compound. This method leverages the abundant supply of securinine from the plant, making it a viable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Norsecurinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Properties
Norsecurinine exhibits a range of biological activities, primarily linked to its interaction with cellular components such as tubulin. This interaction is crucial for its potential use as an anticancer agent.
1.1 Anticancer Activity
Recent studies have highlighted this compound's ability to bind to α-tubulin, inhibiting microtubule assembly, which is a vital process in cell division. The binding affinity of this compound and its oligomeric derivatives has been analyzed using molecular docking studies, revealing promising candidates for further development as anticancer drugs.
- Molecular Docking Studies : Research indicates that oligomeric alkaloids derived from this compound can form stable complexes with α/β-tubulin. The binding capacity varies based on the size and structure of these alkaloids, with certain trimers and tetramers showing enhanced interactions compared to monomeric forms .
Interaction with Tubulin
A study published in Plants (2024) investigated the binding interactions of this compound-type oligomeric alkaloids with α-tubulin. The findings suggest that these compounds can effectively inhibit microtubule dynamics, making them potential candidates for anticancer therapy. Notably, trimeric and tetrameric forms demonstrated superior binding compared to monomeric counterparts .
Alkaloid Type | Binding Affinity (µM) | Notes |
---|---|---|
Monomer | 14.1 | Moderate activity |
Trimer | 0.12 | High activity |
Tetramer | Not specified | Potentially high activity |
Synthesis and Transformation
Another significant advancement involves the transformation of securinine into this compound through a single-atom deletion strategy. This synthetic approach allows for the efficient production of this compound, which can then be utilized in the synthesis of more complex alkaloids .
Mechanism of Action
Norsecurinine exerts its effects primarily through its interaction with α-tubulin. By binding to the tubulin dimer, this compound disrupts microtubule dynamics, leading to the stabilization or destabilization of the microtubule network in cells. This disruption results in mitotic arrest and subsequent apoptotic cell death. The molecular docking analysis has identified specific binding sites on α-tubulin, highlighting the compound’s mechanism of action .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Securinine vs. Norsecurinine
- Core Structure: Securinine: Contains a six-membered piperidine ring (A-ring) fused to a bicyclic system (B/C-rings) . this compound: Features a five-membered pyrrolidine ring (A-ring) due to a methylene deletion in the piperidine core .
- Functional Groups: Both retain a lactone (D-ring) and lactam moiety, but this compound’s pyrrolidine core alters stereoelectronic properties, influencing reactivity and intermolecular interactions .
Table 1: Structural Comparison of Securinega Alkaloids
Higher-Order Alkaloids
- Dimeric Alkaloids: Flueggenines A and B are C–C-linked dimers of this compound, formed via enzymatic Rauhut–Currier (RC) reactions .
- Oligomeric Alkaloids: Tetramers (e.g., fluevirosinine F) and pentamers (e.g., fluevirosinine H) utilize this compound units to create compact, globular structures that bind α/β-tubulin with high affinity .
Tubulin Binding and Anticancer Effects
- Monomeric Units: Securinine directly binds tubulin but exhibits weaker inhibition compared to this compound-based oligomers .
- Oligomers :
Table 3: Bioactivity of Key Compounds
Role of Dimerization and Oligomerization
- Bivalent Derivatives: Norsecurinamine B (dimer) shows enhanced bioactivity over monomers, emphasizing the importance of multivalency .
- Stereochemical Flexibility : RC-based linkages in dimers (e.g., flueggenine C) allow stereochemical diversification, critical for optimizing tubulin binding .
Biological Activity
Norsecurinine is a naturally occurring alkaloid derived from the plant Flueggea virosa, known for its diverse biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with cellular components, and potential therapeutic uses.
This compound exhibits several mechanisms that contribute to its biological activity:
- Tubulin Binding : this compound has been shown to bind to α-tubulin, inhibiting microtubule assembly. This interaction disrupts normal cell cycle progression, particularly inducing S-phase cell cycle arrest and apoptosis in cancer cells . The binding affinity and stability of this compound complexes with tubulin have been explored through molecular docking studies, revealing that its structural characteristics significantly influence its binding capacity .
- Signal Pathway Modulation : Research indicates that this compound can influence key signaling pathways involved in cell proliferation and survival. It has been reported to interact with the PI3K/Akt/mTOR pathway and the JAK-STAT3 signaling pathway, both of which are critical in cancer biology .
- Antifungal Activity : Studies have demonstrated that this compound exhibits inhibitory effects on the spore germination of various plant pathogenic fungi, suggesting potential applications in agricultural settings .
Biological Activities
The following table summarizes the primary biological activities associated with this compound:
Anticancer Effects
A study focusing on the anticancer properties of this compound highlighted its ability to inhibit the proliferation of various cancer cell lines. The compound was found to induce significant cytotoxicity in vitro, correlating with its capacity to disrupt microtubule dynamics. The study utilized molecular docking techniques to elucidate the binding interactions between this compound and tubulin, identifying key residues involved in this process .
Antifungal Activity
In another investigation, ent-norsecurinine was evaluated for its antifungal properties against several plant pathogens. The results indicated a marked reduction in spore germination rates, suggesting that this compound could serve as a natural fungicide in agricultural practices. This study underscores the potential for utilizing natural compounds like this compound as eco-friendly alternatives to synthetic fungicides .
Research Findings
Recent research has expanded the understanding of this compound's biological activities:
- Molecular Docking Studies : These studies have confirmed that this compound can form stable complexes with tubulin, with varying binding affinities depending on its structural variations. For instance, dimeric forms of this compound demonstrated enhanced binding compared to monomeric forms .
- Toxicity and Safety Profiles : While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity. Preliminary studies indicate that while this compound exhibits potent biological activity, further research is needed to fully understand its safety profile and potential side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for norsecurinine, and how do they address stereochemical challenges?
this compound synthesis often leverages strategies like ring-closing metathesis (RCM) and Michael addition. For example, Jacobi's 1991 enantioselective synthesis used L- or D-proline to establish stereochemistry, achieving 69% yield via intramolecular nucleophilic substitution . Alternative approaches, such as Heathcock’s racemic synthesis (2% yield), highlight the importance of precursor selection and oxidation state management . Key considerations include chiral center control and minimizing side reactions during cyclization steps.
Q. How is the structural elucidation of this compound validated, particularly its pyrrolidine vs. piperidine ring distinction?
Spectroscopic techniques (NMR, X-ray crystallography) and comparative analysis with securinine derivatives are critical. The absence of a methylene group in this compound’s A-ring (pyrrolidine vs. piperidine) is confirmed via H-NMR coupling patterns and NOE correlations . Researchers should cross-reference synthetic intermediates (e.g., oxazole derivatives) to validate structural assignments .
Q. What biological activities have been preliminarily associated with this compound, and what mechanisms are hypothesized?
While evidence for specific bioactivity is limited, this compound’s structural similarity to securinine (a GABA receptor modulator) suggests potential neuroactive properties. Current studies emphasize in vitro assays targeting ion channels or enzymatic pathways, but rigorous dose-response experiments and in vivo validation are needed .
Advanced Research Questions
Q. How can conflicting data on this compound’s synthetic yields be resolved?
Discrepancies in yields (e.g., 2% in Heathcock’s vs. 46% in Jacobi’s methods) arise from divergent reaction conditions (e.g., solvent polarity, temperature) and purification techniques. Researchers should replicate protocols with controlled variables (e.g., inert atmosphere, catalyst purity) and report detailed kinetic data to identify rate-limiting steps . Statistical tools like ANOVA can isolate critical factors affecting yield .
Q. What strategies optimize the regioselectivity of this compound’s D-ring formation during synthesis?
Regioselective D-ring closure requires precise control of steric and electronic effects. The RCM strategy in Wehlauch’s 2017 work bypassed oxidation steps by directly forming α,β-unsaturated esters, improving efficiency . Computational modeling (DFT) of transition states can predict favorable pathways, while substituent tuning (e.g., electron-withdrawing groups) directs cyclization .
Q. How do researchers address reproducibility challenges in this compound’s total synthesis?
Reproducibility hinges on meticulous documentation of reaction parameters (e.g., catalyst loading, moisture sensitivity) and intermediate characterization. Adopting NIH guidelines for preclinical reporting—detailing equipment calibration, batch-specific reagent data, and statistical power calculations—enhances replicability . Open-source sharing of raw spectral data (e.g., via Zenodo) further supports verification .
Q. What gaps exist in understanding this compound’s biosynthesis, and how can isotopic labeling studies bridge them?
Biosynthetic pathways remain poorly characterized. C-labeled precursor feeding in Flueggea suffruticosa cultures could trace carbon flux, while gene knockout studies may identify key enzymes (e.g., oxidoreductases) involved in pyrrolidine ring formation . Metabolomic profiling of plant tissues under stress conditions may reveal regulatory nodes .
Q. Methodological & Experimental Design Considerations
Q. How should researchers design controls for this compound bioactivity assays to minimize false positives?
Include negative controls (vehicle-only treatments) and positive controls (e.g., securinine or gabazine for GABA receptor assays). Dose-response curves with at least five concentrations and triplicate measurements ensure robustness. Validate target engagement using orthogonal methods (e.g., SPR binding assays alongside functional readouts) .
Q. What analytical workflows resolve contradictions in this compound’s spectral data across studies?
Standardize NMR acquisition parameters (e.g., 600 MHz, CDCl as solvent) and deposit raw data in repositories like NMReDATA. Compare with synthetic intermediates (e.g., tricyclic ketones) to confirm peak assignments . Collaborative platforms like PubChem can harmonize spectral libraries .
Q. How can machine learning improve the prediction of this compound’s physicochemical properties?
Train models on curated datasets of Securinega alkaloids using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with experimental solubility/permeability assays (e.g., PAMPA). Open-access tools like RDKit or ChemAxon enable property calculation .
Q. Data Reporting & Ethical Standards
Q. What metadata is essential for publishing this compound synthesis protocols?
Report catalyst lot numbers, solvent drying methods, and purity certificates for reagents. For chromatography, specify column dimensions, particle size, and gradient profiles. Adhere to Beilstein Journal guidelines: include ≤5 detailed compound preparations in the main text, with others in supplementary files .
Q. How should researchers handle conflicting bioactivity data between this compound and its analogs?
Conduct meta-analyses to identify trends (e.g., SAR studies) and use funnel plots to detect publication bias. Transparently report negative results in repositories like Figshare to counter selective reporting .
Properties
IUPAC Name |
(1S,8S,13R)-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-8-3-4-9-7-12(8,15-11)10-2-1-5-13(9)10/h3-4,6,9-10H,1-2,5,7H2/t9-,10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOALXYAZVRPS-FOGDFJRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C34CC(N2C1)C=CC3=CC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@]34C[C@H](N2C1)C=CC3=CC(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949368 | |
Record name | Norsecurinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-35-3 | |
Record name | Norsecurinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norsecurinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORSECURININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPF6A516XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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